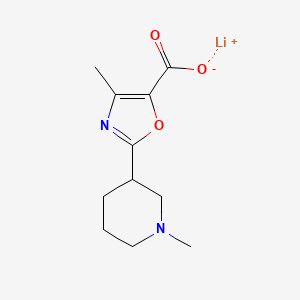

Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. This compound is a derivative of lithium, which is a well-known medication for bipolar disorder. In recent years, scientists have been exploring the potential of lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate as a treatment for other diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Scientific Research Applications

Neuroprotective and Neurotrophic Effects

Lithium has been extensively studied for its neuroprotective and neurotrophic effects. It is known to enhance cellular proliferation, differentiation, growth, and regeneration, and limit the progression of neuronal atrophy or cell death. This is particularly evident in conditions such as bipolar disorder, where lithium's modulatory effects on cellular resilience and plasticity pathways are beneficial (Machado-Vieira, 2017).

Molecular Mechanisms in Aging and Disease

Lithium's role in modulating molecular mechanisms related to aging and diseases has been explored in several models. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations increases survival during normal aging, suggesting a novel mechanism involving altered expression of genes associated with nucleosome functions and histone methylation (McColl et al., 2008). Furthermore, lithium's inhibition of glycogen synthase kinase 3 (GSK-3) has implications for circadian rhythm regulation and may have therapeutic potential for conditions associated with altered circadian rhythms (Yin et al., 2006).

Regenerative Medicine and Tissue Engineering

Lithium ions have shown promising results in regenerative medicine and tissue engineering. For instance, Li+ ions incorporated into bioactive scaffolds enhance cementogenic differentiation of human periodontal ligament-derived cells, likely via activation of the Wnt/β-catenin signaling pathway (Han et al., 2012). This demonstrates lithium's potential in promoting tissue regeneration and healing.

Hematology and Immunology

In hematology, lithium has been investigated for its effects on neutrophilia and increasing circulating CD34+ stem cells, suggesting potential therapeutic uses in treating neutropenia and aiding in bone marrow transplantation (Focosi et al., 2008).

Material Science

Lithium's applications extend into materials science, where lithium-based compounds are utilized in the synthesis and structural characterization of frameworks with potential uses in photoluminescence and as sensors (Aliev et al., 2014). These frameworks can have applications in electronics, energy storage, and sensing technologies.

properties

IUPAC Name |

lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.Li/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRDWMQDTVTNIE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(OC(=N1)C2CCCN(C2)C)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)

![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)